1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Overview
Description
1,1,1,3,3,4,4,4-Octafluoro-2-butanol is a fluorinated alcohol with the molecular formula C4H2F8O It is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,4,4,4-Octafluoro-2-butanol can be synthesized through several methods. One common route involves the reaction of hexafluoropropylene oxide with hydrogen fluoride, followed by reduction. Another method includes the fluorination of butanol derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorinating agents and catalysts is common in industrial settings to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,4,4,4-Octafluoro-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce less fluorinated alcohols .
Scientific Research Applications
1,1,1,3,3,4,4,4-Octafluoro-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its use as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique properties.
Industry: It is utilized in the production of fluorinated polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,4,4,4-Octafluoro-2-butanol involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, influencing the reactivity and stability of the molecule. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,4,4,4-Octafluoro-2-propanol
- 1,1,1,3,3,4,4,4-Octafluoro-2-pentanol
- 1,1,1,3,3,4,4,4-Octafluoro-2-hexanol
Uniqueness
1,1,1,3,3,4,4,4-Octafluoro-2-butanol is unique due to its specific arrangement of fluorine atoms and its reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAXABPTOPGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402943 | |
Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127256-73-9 | |
Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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